physicochemical properties of 3-Bromo-2,5-difluoroiodobenzene
physicochemical properties of 3-Bromo-2,5-difluoroiodobenzene
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,5-difluoroiodobenzene
Introduction: A Versatile Halogenated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2][3] 3-Bromo-2,5-difluoroiodobenzene (CAS No: 160976-02-3) emerges as a particularly valuable building block for researchers in these fields. This trifunctionalized benzene ring offers a platform for sequential and site-selective chemical modifications, primarily through cross-coupling reactions.[4] The distinct reactivity of the iodo, bromo, and fluoro substituents allows for a controlled, stepwise elaboration of complex molecular architectures.
This guide provides an in-depth exploration of the core , offering not just a compilation of data, but also the underlying scientific rationale and field-proven experimental methodologies. The information herein is intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this compound with confidence and precision.
Molecular Structure and Identifiers
The structural arrangement of the four different substituents on the benzene ring is the primary determinant of the compound's chemical behavior and physical properties.
Caption: Chemical structure of 3-Bromo-2,5-difluoroiodobenzene.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 160976-02-3 | [5] |
| Synonyms | 5-Bromo-1,3-difluoro-2-iodobenzene | [5] |
| Molecular Formula | C₆H₂BrF₂I | [4][5] |
| Molecular Weight | 318.89 g/mol | [4][5] |
| InChI | 1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [5] |
| InChIKey | NLWAKVGODLJALJ-UHFFFAOYSA-N |[5] |
Physicochemical Properties
The physical properties of 3-Bromo-2,5-difluoroiodobenzene are summarized below. These characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid, Off-white to reddish-yellow crystalline powder | [5] |
| Melting Point | 40-41 °C or 64-68 °C | [4][5] |
| Boiling Point | 236 °C at 760 mmHg | [5] |
| Purity | Typically ≥95-98% |[5] |
A Note on Discrepant Melting Points: The significant variation in reported melting points (40-41°C vs. 64-68°C) is noteworthy.[4][5] This could be attributed to several factors, including the presence of different crystalline polymorphs, impurities from synthesis, or potential misidentification of isomers in different commercial batches. Researchers should consider the melting point of their specific batch as a primary indicator of purity and identity, ideally verified by a secondary analytical method like Differential Scanning Calorimetry (DSC).
Solubility Profile
While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The molecule possesses a large, nonpolar aromatic core with bulky halogen substituents, suggesting poor solubility in polar protic solvents like water. Conversely, it is expected to be soluble in common organic solvents.
Table 3: Predicted Solubility and Experimental Template
| Solvent Class | Example Solvents | Predicted Solubility | Experimental Value ( g/100 mL at 25°C) |
|---|---|---|---|
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Data to be determined |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Data to be determined |
| Aprotic Polar | Dimethylformamide (DMF), DMSO | Moderate to High | Data to be determined |
| Aromatic | Toluene, Benzene | Moderate | Data to be determined |
| Alcohols | Ethanol, Methanol | Low to Moderate | Data to be determined |
| Aliphatic | Hexanes, Heptane | Low | Data to be determined |
| Aqueous | Water | Insoluble | Data to be determined |
Spectroscopic Analysis and Characterization
Confirming the identity and purity of 3-Bromo-2,5-difluoroiodobenzene is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the substitution pattern, the proton NMR spectrum is expected to be complex, showing two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals will exhibit coupling to each other as well as smaller couplings to the two fluorine atoms.
-
¹³C NMR : The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.
-
¹⁹F NMR : Two distinct signals are expected, each coupling to the other fluorine atom and to nearby protons. ¹⁹F NMR is particularly sensitive and is an excellent tool for confirming the substitution pattern of fluorinated aromatics.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).[6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition. The electron impact (EI-MS) spectrum will show a molecular ion (M⁺) peak at m/z 318. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides definitive evidence for the presence of a single bromine atom in the molecule.
Reactivity and Synthetic Utility
The true value of 3-Bromo-2,5-difluoroiodobenzene lies in the differential reactivity of its carbon-halogen bonds. This allows for selective, sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
The reactivity order for oxidative addition to a palladium(0) catalyst is: C-I > C-Br >> C-F
This hierarchy is a direct consequence of bond dissociation energies. The C-I bond is the weakest and thus the most reactive, allowing for selective coupling at this position while leaving the C-Br and C-F bonds intact. Subsequently, under more forcing reaction conditions, the C-Br bond can be engaged. The C-F bond is exceptionally strong and is generally considered inert to these types of cross-coupling reactions.[7]
Caption: Workflow for sequential cross-coupling reactions.
Experimental Protocols
The following protocols describe standard methodologies for the characterization and use of 3-Bromo-2,5-difluoroiodobenzene.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus. It measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the onset of melting and the peak melting temperature, which are sensitive indicators of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-2,5-difluoroiodobenzene into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 100°C).
-
Use an inert nitrogen purge gas to prevent oxidation.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.
Protocol 2: Gravimetric Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[8] It ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.
Methodology:
-
Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each test solvent (see Table 3).
-
Saturation: Add an excess amount of 3-Bromo-2,5-difluoroiodobenzene to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Quantification:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
Protocol 3: Plausible Synthetic Workflow
A common route to polysubstituted aromatics involves diazotization of an aniline precursor followed by a Sandmeyer-type reaction or deamination.[9][10]
Caption: Plausible synthetic workflow for 3-Bromo-2,5-difluoroiodobenzene.
Safety, Handling, and Storage
3-Bromo-2,5-difluoroiodobenzene is a chemical that requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.
Table 4: Summary of Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictograms | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][11] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water |[5][11][12] |
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from light. Recommended storage at 4°C.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13][14]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]
Conclusion
3-Bromo-2,5-difluoroiodobenzene is a highly functionalized and synthetically versatile building block. Its key value lies in the predictable and hierarchical reactivity of its three distinct halogen substituents, enabling controlled, sequential cross-coupling reactions. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for researchers aiming to leverage this compound in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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PharmaCompass. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link][1]
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PubChem. 3-Bromo-2,5-difluoropyridine Compound Summary. [Link]
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PubChem. 1-Bromo-2,4-difluoro-3-iodobenzene Compound Summary. [Link]
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Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link][2]
-
RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link][3]
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Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. [9]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link][6]
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